molecular formula C6H7ClN2 B591230 3-(Aminomethyl)-5-chloropyridine CAS No. 138402-36-5

3-(Aminomethyl)-5-chloropyridine

Cat. No.: B591230
CAS No.: 138402-36-5
M. Wt: 142.586
InChI Key: PYJXHOFNDOAAPO-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-chloropyridine is an organic compound that belongs to the class of aminomethyl-substituted pyridines This compound features a pyridine ring substituted with an aminomethyl group at the 3-position and a chlorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-chloropyridine can be achieved through several synthetic routes. One common method involves the reaction of 5-chloropyridine-3-carboxaldehyde with ammonia or an amine source under reductive amination conditions. This process typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-chloropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to primary amines.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

3-(Aminomethyl)-5-chloropyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-chloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the chlorine atom may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)pyridine: Lacks the chlorine substitution, which may result in different reactivity and binding properties.

    5-Chloropyridine-3-carboxaldehyde: Contains an aldehyde group instead of an aminomethyl group, leading to different chemical behavior.

    3-(Aminomethyl)-5-methylpyridine: Substitutes a methyl group for the chlorine atom, affecting its hydrophobicity and reactivity.

Uniqueness

3-(Aminomethyl)-5-chloropyridine is unique due to the presence of both an aminomethyl group and a chlorine atom on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and potential for specific biological interactions.

Properties

IUPAC Name

(5-chloropyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJXHOFNDOAAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663815
Record name 1-(5-Chloropyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138402-36-5
Record name 1-(5-Chloropyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-chloro-nicotinonitrile (63.8 mg, 461 μmol), 2-propanol (9.2 mL; not dry), and CaSO4 (−325 mesh) (920 mg, 6.76 mmol) was treated with a suspension of Raney Cobalt 2700 in 2-propanol under air (2 mL) (prepared by diluting 2 mL of the commercial water slurry with 15 mL 2-propanol, centrifuging, decanting, and repeating with 2×15 mL 2-propanol, then resuspending with 2 mL 2-propanol). The flask was then sealed and evacuated until bubbles formed, and the evacuated flask was flushed with H2 gas via balloon pressure. After 11 h stirring at rt under balloon H2 pressure, a NMR spectrum of a worked-up reaction aliquot indicated 80% conversion to the title compound. The reaction was then filtered, the filter cake was washed with 2-propanol (3×10 mL), and the combined clear colorless filtrates were concentrated briefly under rotary evaporation at 50° C. The residue was taken up in DCM and concentrated again to afford the volatile crude title compound (53 mg, 81%).
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63.8 mg
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CaSO4
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920 mg
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2 mL
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15 mL
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